2-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 1-(2,2,2-trifluoroethyl)piperidin-4-ol with appropriate reagents under controlled conditions.
Acetamide Formation: The intermediate is then reacted with 3-methylphenylacetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to its target, modulating the activity of signaling pathways and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]amine
- **2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
Uniqueness
Compared to similar compounds, 2-(3-methylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is unique due to its specific acetamide moiety, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the trifluoroethyl group also imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-13-3-2-4-15(9-13)10-16(23)21-11-14-5-7-22(8-6-14)12-17(18,19)20/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFFZMMNIUKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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